
L-Aspartic acid, N-methyl-, 4-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartic acid, N-methyl-, 4-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C10H19NO4. It is a derivative of L-aspartic acid, where the amino group is methylated, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-methyl-, 4-(1,1-dimethylethyl) ester typically involves the esterification of L-aspartic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Room temperature to 60°C
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
L-Aspartic acid, N-methyl-, 4-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of L-aspartic acid, such as oxo derivatives, amine derivatives, and substituted esters.
Aplicaciones Científicas De Investigación
L-Aspartic acid, N-methyl-, 4-(1,1-dimethylethyl) ester is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the preparation of complex molecules.
Biology: In studies related to amino acid metabolism and enzyme interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-Aspartic acid, N-methyl-, 4-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The ester group can also undergo hydrolysis, releasing the active L-aspartic acid derivative.
Comparación Con Compuestos Similares
Similar Compounds
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-methyl ester
- L-Aspartic acid β-methyl ester
- L-Aspartic acid, 4-methyl ester, hydrochloride
Uniqueness
L-Aspartic acid, N-methyl-, 4-(1,1-dimethylethyl) ester is unique due to its specific esterification and methylation, which confer distinct chemical properties and reactivity. Its tert-butyl ester group provides steric hindrance, affecting its interaction with other molecules and enzymes.
Propiedades
Fórmula molecular |
C9H16NO4- |
|---|---|
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/p-1/t6-/m0/s1 |
Clave InChI |
VVZMENGKDSBXFM-LURJTMIESA-M |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C(=O)[O-])NC |
SMILES canónico |
CC(C)(C)OC(=O)CC(C(=O)[O-])NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


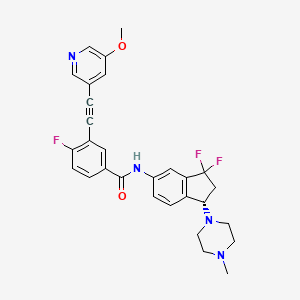
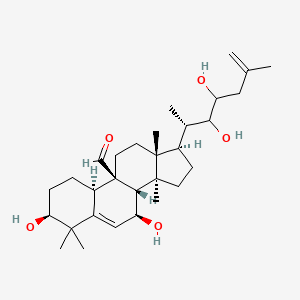
![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
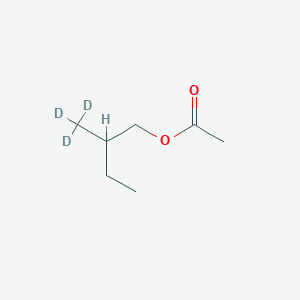
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
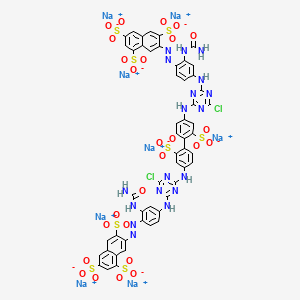
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)
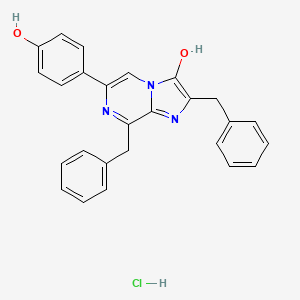
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
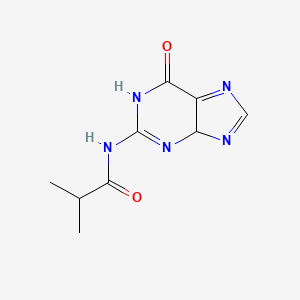

![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)
